![molecular formula C11H12N4O2S B5692057 3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5692057.png)
3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole
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Overview
Description
3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a heterocyclic compound that has been used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, studies have shown that the compound inhibits the growth of microorganisms and cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole has low toxicity and does not cause any significant biochemical or physiological effects in humans. However, further studies are required to fully understand the compound's safety profile.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole in lab experiments is its unique properties. The compound's antimicrobial, antifungal, and anticancer properties make it a valuable tool in various scientific research applications. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole. One direction is to further study the compound's mechanism of action and its potential as an antimicrobial, antifungal, and anticancer agent. Another direction is to explore the compound's potential as a ligand in metal complexation studies. Additionally, further studies are required to fully understand the compound's safety profile and potential side effects.
Synthesis Methods
The synthesis method of 3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole involves the reaction between 3-nitrobenzylidene ethylthioacetate and hydrazine hydrate in the presence of sulfuric acid. The reaction yields 3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole as a yellow crystalline solid. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
3-(ethylthio)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole has been used in various scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer properties. The compound has also been used as a ligand in metal complexation studies.
properties
IUPAC Name |
3-ethylsulfanyl-4-methyl-5-(3-nitrophenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-3-18-11-13-12-10(14(11)2)8-5-4-6-9(7-8)15(16)17/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZGQWNCUCPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole |
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